L-METHIONINE (METHYL-13C; METHYL-D3)
Description
Significance of Stable Isotope Labeling in Unraveling Biological Processes
Stable isotope labeling is a foundational technique in modern biochemical and metabolic research, enabling the detailed study of metabolic pathways, flux analysis, and the dynamics of biomolecules. diagnosticsworldnews.comnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive forms of elements that contain a different number of neutrons, resulting in a greater mass. nih.gov The most commonly used stable isotopes in biological research are Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). diagnosticsworldnews.comcreative-proteomics.com
The core principle of this technique involves introducing a compound 'labeled' with a stable isotope into a biological system, such as a cell culture or a whole organism. wikipedia.org As the organism metabolizes the labeled compound, the isotopes are incorporated into various metabolites and macromolecules. nih.gov Researchers can then track the journey of these isotopes using highly sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comcreative-proteomics.com
The key advantages of using stable isotopes include:
Safety : They are non-radioactive, making them safe for use in a wide range of studies, including those involving humans. diagnosticsworldnews.com
Detailed Mechanistic Insights : They allow for the precise tracking of atoms through metabolic pathways, helping to elucidate reaction mechanisms and discover new metabolic routes. nih.govnih.gov
Flux Analysis : Stable isotope labeling is crucial for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a cell. wikipedia.orgcreative-proteomics.com
Structural Biology : Isotopic labeling is an essential tool in NMR spectroscopy for determining the three-dimensional structures of proteins and other macromolecules. nih.gov
By measuring the incorporation and distribution of these heavy isotopes, scientists can gain a dynamic picture of metabolism that is not achievable with simple concentration measurements. nih.gov This approach allows for the direct measurement of the biosynthesis, remodeling, and degradation of biomolecules. diagnosticsworldnews.com
Design and Specificity of L-Methionine (Methyl-¹³C; Methyl-D₃) as a Multi-Tracer Compound
L-Methionine (Methyl-¹³C; Methyl-D₃) is a specifically designed, dual-labeled isotopic tracer. medchemexpress.comisotope.com In this compound, the carbon atom of the terminal methyl group is replaced with its heavier isotope, ¹³C, and the three hydrogen atoms of the same methyl group are replaced with deuterium (D), a heavy isotope of hydrogen. sigmaaldrich.com This dual-labeling strategy creates a molecule with a distinct mass increase of +4 atomic mass units (1 for ¹³C and 3 for the three D atoms) compared to its natural counterpart. sigmaaldrich.com
This specific design offers several advantages for biochemical research:
High Specificity for Methylation Studies : Methionine's primary role, beyond protein synthesis, is to act as the principal donor of methyl groups via its conversion to S-adenosylmethionine (SAM). wikipedia.orgnih.gov By labeling the methyl group, researchers can specifically trace the transfer of this one-carbon unit to other molecules, such as DNA, RNA, proteins, and lipids. This is critical for studying epigenetic modifications and other methylation-dependent regulatory processes. nih.gov
Enhanced Detection in Mass Spectrometry : The significant mass shift of +4 makes the labeled methionine and its downstream metabolites easily distinguishable from their unlabeled forms in mass spectrometry analysis. youtube.com This clear separation minimizes ambiguity and improves the accuracy of quantification.
Probing One-Carbon Metabolism : The methionine cycle is a central hub in one-carbon metabolism. nih.gov Using L-Methionine (Methyl-¹³C; Methyl-D₃) allows for the detailed investigation of this cycle's dynamics and its interplay with other pathways, such as the folate cycle. nih.gov
Protein Synthesis and Degradation : When incorporated into proteins, this labeled amino acid acts as a marker for newly synthesized proteins. researchgate.net By monitoring the rate of its incorporation, researchers can calculate protein synthesis rates. Conversely, by tracking its release from pre-labeled proteins, they can measure protein degradation. researchgate.net
The dual-label design provides a robust and highly specific tracer for dissecting the multifaceted roles of methionine in cellular physiology. medchemexpress.comscientificlabs.co.uk
Historical Context of Stable Isotope Utilization in Metabolic Investigations
The use of isotopes to trace metabolic pathways has a rich history dating back over a century. The concept of isotopes was first proposed by Frederick Soddy, leading to the discovery of numerous stable and radioactive isotopes. nih.govnih.gov The parallel development of early mass spectrometers by pioneers like J.J. Thomson and F.W. Aston was crucial, as these instruments provided the means to separate and quantify isotopes based on their mass. nih.govnih.gov
In the early days of biochemical research, scientists realized the immense potential of using isotopes to "trace" the fate of compounds within biological systems. nih.gov Early studies successfully used stable isotopes of carbon (¹³C), nitrogen (¹⁵N), hydrogen (²H), and oxygen (¹⁸O) to follow the metabolic conversions of sugars, fatty acids, and amino acids. nih.gov
However, following World War II, the increased availability of long-lived radioisotopes, such as Carbon-14 (¹⁴C), led to their widespread adoption. nih.gov Radiotracers could be detected with high sensitivity using relatively simple techniques, causing them to temporarily overshadow the use of stable isotopes in many areas of metabolic research. nih.gov
Despite this, stable isotopes remained indispensable for studying the metabolism of certain elements, like nitrogen and oxygen, for which no suitable long-lived radioisotopes exist. nih.gov This ensured their continued use in critical research areas such as protein and amino acid metabolism. nih.gov The modern resurgence of stable isotope use has been driven almost exclusively by significant advancements in mass spectrometry technology (e.g., GC-MS, LC-MS), which allows for the highly accurate and sensitive detection of isotopic abundance in complex biological samples. nih.govcambridge.org These technological leaps have cemented stable isotopes as a vital and powerful tool in contemporary biological and medical science. nih.gov
Data Tables
Table 1: Properties of L-Methionine (Methyl-¹³C; Methyl-D₃) This table provides key chemical and physical properties of the isotopically labeled compound.
| Property | Value | Reference(s) |
|---|---|---|
| Synonyms | L-Methionine-(methyl-¹³C,d₃) | sigmaaldrich.com |
| Molecular Formula | C₄¹³CH₈D₃NO₂S | medchemexpress.eu |
| Molecular Weight | 153.22 g/mol | isotope.commedchemexpress.eu |
| Mass Shift | M+4 | sigmaaldrich.com |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98-99 atom % D | isotope.comscientificlabs.co.uk |
| Appearance | White to off-white solid/powder | sigmaaldrich.commedchemexpress.eu |
| Primary Applications | Metabolism, Metabolomics, Clinical Mass Spectrometry, Biomolecular NMR | isotope.comisotope.com |
Table 2: Analytical Techniques for Isotope Detection This table outlines the primary analytical methods used to detect and quantify isotopically labeled compounds like L-Methionine (Methyl-¹³C; Methyl-D₃).
| Technique | Principle | Application in Isotope Studies | Reference(s) |
|---|---|---|---|
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Detects the mass difference between labeled and unlabeled molecules, allowing for precise quantification of isotope incorporation. | nih.govwikipedia.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Identifies the exact position of isotopic labels within a molecule, providing structural and dynamic information. Essential for protein structure studies. | wikipedia.orgcreative-proteomics.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before MS analysis. | Allows for accurate quantification of isotopic abundance in complex mixtures of small molecules. | nih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before MS analysis. | A versatile method for analyzing a wide range of metabolites and peptides, including those labeled with stable isotopes. | nih.govnih.gov |
Properties
Molecular Weight |
153.22 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for Isotopic Tracing Studies
Principles of Stable Isotope Incorporation and Distribution Dynamics
The fundamental principle of isotopic tracing with L-METHIONINE (METHYL-13C; METHYL-D3) lies in its metabolic incorporation into cellular machinery. As an essential amino acid, methionine is not synthesized by animals and must be obtained from the diet. When introduced into a biological system, such as a cell culture or a whole organism, this labeled methionine is treated by the cell almost identically to its natural, unlabeled counterpart.
It is incorporated into proteins during translation (protein synthesis) and serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions. caymanchem.com The labeled methyl group ([¹³C]D₃) is transferred to various acceptor molecules, including DNA, RNA, lipids, and other metabolites.
By tracking the appearance and distribution of the [¹³C]D₃-labeled methyl group in different biomolecules over time, researchers can elucidate the kinetics of metabolic pathways. For instance, a study using [methyl-D₃]-¹³C-methionine in C2C12 myotubes (a mouse muscle cell line) demonstrated its utility in simultaneously quantifying muscle protein synthesis (MPS) and muscle protein breakdown (MPB). researchgate.net The rate of incorporation of the labeled methionine into cellular protein provides a direct measure of protein synthesis. researchgate.net Concurrently, the breakdown of proteins releases labeled 3-methylhistidine, which can be measured in the culture media to determine the rate of protein degradation. researchgate.net The dynamics of incorporation are often non-linear, with enrichment in cellular proteins increasing over time. researchgate.net For example, in one study, the enrichment of labeled methionine in cellular protein reached 8.5% after 48 hours. researchgate.net This allows for the calculation of fractional synthetic rates (FSR) and fractional breakdown rates (FBR), providing a detailed picture of protein turnover. researchgate.net
Advanced Analytical Techniques for Tracer Detection and Quantification
The detection and quantification of L-METHIONINE (METHYL-13C; METHYL-D3) and its metabolic products require highly sensitive and specific analytical methods. Mass spectrometry stands out as the premier technology for this purpose due to its ability to differentiate molecules based on their mass-to-charge ratio, easily distinguishing between isotopically labeled and unlabeled compounds.
Mass spectrometry (MS) is central to isotopic tracing studies. Its various configurations allow for both the identification of labeled compounds and their precise quantification.
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for achieving highly accurate and precise absolute quantification of analytes. nih.gov The technique involves adding a known amount of an isotopically labeled standard—in this case, L-METHIONINE (METHYL-13C; METHYL-D3)—to a sample containing the unlabeled analyte of interest (endogenous L-methionine).
After thorough mixing to ensure isotopic equilibrium, the sample is processed and analyzed by mass spectrometry. The ratio of the signal intensity of the labeled isotope to the unlabeled analyte is measured. Since the amount of the added labeled standard is known, the absolute concentration of the natural analyte in the original sample can be calculated with high precision. This method effectively corrects for sample loss during preparation and for variations in instrument response. While IDMS is a powerful strategy for the absolute quantification of proteins via their "proteotypic" peptides after enzymatic digestion, the use of labeled peptides or amino acids like L-METHIONINE (METHYL-13C; METHYL-D3) is crucial for establishing traceability and validating the analytical procedure. nih.gov
Untargeted metabolomics aims to provide a comprehensive snapshot of the small-molecule metabolites present in a biological sample. youtube.com The combination of Ultra-Performance Liquid Chromatography (UPLC) with High-Resolution Mass Spectrometry (HRMS) is a powerful platform for this type of analysis. nih.gov UPLC separates the complex mixture of metabolites with high resolution and speed, after which HRMS detects the ions with high mass accuracy, allowing for the determination of elemental formulas. youtube.commdpi.com
In studies utilizing L-METHIONINE (METHYL-13C; METHYL-D3), UPLC-HRMS can be used to track the labeled methyl group as it is incorporated into a wide array of metabolites. L-Methionine-(methyl-D3) has been successfully used as an internal standard in UPLC-HRMS-based metabolomics platforms for analyzing clinical samples. chemrxiv.org This allows for the global profiling of metabolic pathways emanating from methionine, providing insights into cellular states in health and disease. The high resolution of the mass spectrometer can distinguish the labeled metabolites from the thousands of other compounds present in a biological extract. nih.gov
Table 1: Example UPLC-HRMS Method Parameters for Metabolite Profiling
| Parameter | Setting |
| UPLC System | Thermo Scientific Vanquish Horizon |
| Column | Waters ACQUITY UPLC BEH Amide (100 mm × 2.1 mm, 1.7 µm) scienceopen.com |
| Mobile Phase A | Water with 0.1% formic acid scienceopen.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid and 2.5 mM ammonium (B1175870) formate (B1220265) scienceopen.com |
| Flow Rate | 0.3 mL/min scienceopen.com |
| Column Temperature | 50°C scienceopen.com |
| Mass Spectrometer | Thermo Scientific Orbitrap ID-X Tribrid chemrxiv.org |
| Ionization Mode | ESI+ and ESI- |
This table presents a representative set of parameters and does not correspond to a single specific analysis but is compiled from typical methodologies.
Tandem Mass Spectrometry (MS/MS) adds another layer of specificity to the analysis, making it ideal for identifying and quantifying specific metabolites within complex mixtures, such as intermediates in a metabolic pathway. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process provides a structural fingerprint of the molecule.
When tracing L-METHIONINE (METHYL-13C; METHYL-D3), MS/MS is crucial for following the labeled methyl group through the trans-methylation pathway. The first major intermediate in this pathway is S-adenosylmethionine (SAM), formed from methionine and ATP. nih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov An LC-MS/MS assay can be developed to specifically quantify these key intermediates. By using labeled methionine, researchers can track the flux through this pathway by monitoring for the appearance of labeled SAM and SAH. The specific fragmentation patterns of these molecules allow for their unambiguous identification, even at low concentrations. For example, in the analysis of SAM, the transition from the precursor ion m/z 399.0 to the product ion m/z 250.1 is often monitored. nih.gov
Table 2: Example MS/MS Transitions for Methionine Pathway Intermediates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| S-adenosylmethionine (SAM) | 399.0 | 250.1 nih.gov |
| S-adenosylhomocysteine (SAH) | 385.1 | 136.2 nih.gov |
| d3-S-adenosylmethionine (Internal Standard) | 402.0 | 250.1 nih.gov |
This table shows examples of mass transitions used for the quantification of SAM and SAH.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics. nih.gov It relies on metabolic labeling to introduce isotopic mass tags into proteins. In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one component: one medium contains a "light" (natural abundance) amino acid, while the other contains a "heavy," stable isotope-labeled version of the same amino acid.
L-methionine is one of the amino acids that can be used for SILAC, although arginine and lysine (B10760008) are more common. nih.gov When using labeled methionine, such as L-METHIONINE (METHYL-13C; METHYL-D3), the "heavy" cell population will incorporate it into all newly synthesized proteins. After a sufficient number of cell divisions to ensure full labeling, the two cell populations (e.g., control vs. treated) can be combined. nih.gov This early mixing minimizes quantitative errors from subsequent sample processing steps. nih.gov The combined protein sample is then digested, typically with trypsin, and analyzed by LC-MS/MS. For every peptide containing methionine, the mass spectrometer will detect a pair of signals—one "light" and one "heavy"—separated by the mass difference of the isotope label (4 Da for [¹³C]D₃). The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the protein in the two original cell populations. This approach has been used to study stimulus-induced changes in newly synthesized proteins and to identify virus-induced peptides for vaccine development. nih.govscientificlabs.co.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The isotopic labeling of L-methionine with stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D) at the methyl position, creating L-METHIONINE (METHYL-¹³C; METHYL-D₃), has become a powerful tool in Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides high-resolution insights into molecular structure, dynamics, and metabolic pathways.
Biomolecular NMR for Protein Structure and Dynamics
The introduction of an isotopically labeled methyl group in methionine residues is a key strategy for studying large and complex proteins by solution-state NMR. rsc.orgnih.gov Methyl groups serve as excellent NMR probes due to their favorable relaxation properties and the fact that their rapid rotation is partially decoupled from the slow tumbling of the macromolecule, leading to sharper signals and higher sensitivity. nih.govnih.gov
L-methionine specifically is an advantageous target for labeling. Its relatively low abundance in proteins (around 2.4%) reduces spectral overlap, simplifying complex spectra. nih.gov The strategic placement of methionine residues, often in functionally important regions like protein-protein interaction sites, makes its methyl group an important reporter on dynamics, interactions, and biological function. acs.org
Researchers utilize [methyl-¹³C]methionine to introduce NMR-active probes that are distributed throughout a protein's structure. nih.gov This approach allows for the study of proteins that were previously too large or complex for traditional NMR methods based on uniform ¹⁵N or ¹³C labeling. rsc.org By monitoring the chemical shifts and relaxation properties of the ¹³C-labeled methyl group, scientists can gain insights into:
Protein Folding and Conformation: The chemical shift of the methyl carbon is sensitive to its local microenvironment, providing information about protein folding and conformational changes upon ligand binding or mutation. researchgate.net
Protein-Protein Interactions: Methionine is frequently over-represented in protein-protein recognition sites. acs.org Labeling its methyl group allows for the mapping of interaction surfaces and the characterization of binding events.
Molecular Dynamics: The flexibility of the methionine side chain makes it a sensitive probe of protein dynamics over a wide range of timescales. acs.org
A key application involves the use of ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments on proteins labeled with [methyl-¹³C]methionine. These experiments produce a spectrum where each peak corresponds to a specific methionine methyl group, allowing for residue-specific analysis of structure and dynamics. nih.govresearchgate.net For instance, in a study on the 75 kD UvrB protein, introducing [methyl-¹³C]methionine enabled the characterization of its solution behavior and dimerization properties, which was not possible with crystallography alone. nih.gov
| Protein Studied | Labeling Strategy | NMR Experiment | Key Findings |
|---|---|---|---|
| UvrB from Bacillus caldotenax | [methyl-¹³C]methionine | ¹H-¹³C HSQC, Site-Directed Mutagenesis | Characterized solution behavior, identified monomer-dimer exchange, and revealed UvrB-domain 4 heterodimer formation. nih.gov |
| Calcium-free Calmodulin (apo-CaM) | ¹³CHD₂-Met methyl isotopomer | ¹H and ¹³C CPMG Relaxation Dispersion | Demonstrated an improved method for investigating protein dynamics and conformational exchange in the nine methionine residues. acs.org |
| α-chymotrypsin | [ε-¹³C]methionine-192 | ¹³C NMR | Used the ¹³C-enriched methyl carbon as a probe to study the dynamics of the Met-192 side chain and the influence of pH and inhibitors on the active site. researchgate.net |
¹³C-NMR for Carbon Flux Mapping
The use of L-methionine with a ¹³C-labeled methyl group is a powerful method for tracing the metabolic fate of the methyl group through various cellular pathways, a process known as carbon flux mapping. Methionine, as a precursor to S-adenosylmethionine (SAM), is a universal methyl donor in cells. fishersci.com By introducing L-[¹³C-methyl]methionine, researchers can use ¹³C-NMR to track the transfer of the ¹³C-label to a wide array of acceptor molecules. nih.gov
This untargeted metabolomics approach provides a comprehensive view of the "methylome," which includes all methylated molecules within a cell, encompassing small molecules, proteins, and nucleic acids. nih.gov It allows for the investigation of the interplay between methyltransferases and demethylases on a global scale. nih.gov
Studies have successfully applied this technique to tumor models to understand metabolic shifts during tumor progression. By comparing the ¹³C-labeled metabolite profiles of melanoma cell cultures and melanoma tumors after administration of L-[¹³C-methyl]methionine, researchers identified significant differences in their respective methylomes. nih.gov The analysis revealed that the methylome in cell cultures was dominated by histone methylations, whereas in tumors, the methylation of cytoplasmic small molecules was more prominent. nih.gov This suggests a metabolic reprogramming of methyl group flux during tumor development.
The sensitivity of 2D ¹H-¹³C NMR spectroscopy is particularly valuable in this context, as it can resolve and identify numerous labeled metabolites in complex biological extracts. nih.gov
| Metabolite Class | Specific Labeled Molecule (Example) | Biological Significance |
|---|---|---|
| Amino Acids | Trimethyllysine (in histones) | Epigenetic regulation of gene expression. nih.gov |
| Lipids | Phosphatidylcholine | Major component of cell membranes. |
| Energy Metabolites | Creatine | Energy storage in muscle and brain tissue. fishersci.com |
| Neurotransmitters | Epinephrine | Hormone and neurotransmitter involved in the 'fight-or-flight' response. fishersci.com |
Deuterium NMR for Methyl Group Dynamics
The dynamics of methyl groups are critical for protein function and can be precisely studied using deuterium (²H) NMR. By using L-methionine selectively labeled with deuterium in the methyl group (e.g., ¹³CH₂D or ¹³CHD₂), researchers can probe fast (picosecond to nanosecond) timescale motions. nih.govacs.org
Deuterium NMR relaxation experiments offer a robust way to quantify these rapid dynamics. The relaxation of deuterium is dominated by the quadrupolar interaction, a mechanism that is significantly more efficient than the dipolar interactions that govern ¹H and ¹³C relaxation. nih.gov This makes the interpretation of deuterium relaxation data more straightforward and less prone to complications from other factors like chemical exchange. nih.gov
Experiments measuring deuterium quadrupolar relaxation can determine order parameters (S²axis), which describe the amplitude of the methyl group's motion. nih.gov A lower order parameter corresponds to greater motional freedom. Combining ¹³C and ²H labeling in the same methyl group (e.g., L-METHIONINE (METHYL-¹³C; METHYL-D₃)) allows for a comprehensive analysis of both structure and dynamics. The ¹³CHD₂ isotopomer is particularly favored for dynamics studies as it minimizes complications from dipolar cross-correlation that can affect ¹³CH₃ groups, leading to improved sensitivity and more accurate data. nmr-bio.com
This methodological approach has been applied to study the nine methionines in calcium-free calmodulin, where specific labeling with a ¹³CHD₂ methyl isotopomer provided high-quality data on conformational exchange and side-chain dynamics. acs.org Such studies are crucial for understanding the relationship between protein flexibility and function.
| Parameter | Information Obtained | Typical Experiment |
|---|---|---|
| Quadrupolar Relaxation Rates (R_Q) | Rates of motion on the ps-ns timescale. | Deuterium T₁/T₂ Relaxation. nih.gov |
| Order Parameter (S²_axis) | Amplitude of methyl rotor motion; a measure of spatial restriction. nih.gov | Deuterium Relaxation Analysis. nih.gov |
| Correlation Time (τ_e) | Timescale of local motions. | Model fitting of relaxation data. |
Elucidation of Metabolic Pathways and Cellular Processes
Investigations into One-Carbon Metabolism Fluxes
One-carbon metabolism encompasses a series of interconnected pathways that are crucial for the biosynthesis of essential molecules and the regulation of cellular processes. L-Methionine (Methyl-13C; Methyl-D3) is instrumental in quantifying the flow, or flux, of single-carbon units within this network.
Role of L-Methionine (Methyl-13C; Methyl-D3) as a S-Adenosylmethionine (SAM) Precursor
L-methionine is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor in virtually all biological methylation reactions. nih.govnih.gov The enzyme methionine adenosyltransferase (MAT) catalyzes the synthesis of SAM from methionine and ATP. nih.govnih.gov By introducing L-Methionine (Methyl-13C; Methyl-D3) into a biological system, researchers can track the labeled methyl group as it is incorporated into the SAM pool. medchemexpress.comveeprho.com
This enables the quantitative analysis of SAM synthesis rates and provides a window into the regulation of one-carbon metabolism. nih.gov The availability of methionine directly influences the levels of SAM, which in turn can impact a wide array of cellular functions. nih.govnih.gov Studies have shown that fluctuations in dietary methionine can alter the concentrations of key metabolites within the one-carbon pathway, including SAM and its byproduct, S-adenosylhomocysteine (SAH). nih.gov The ratio of SAM to SAH is often referred to as the "methylation index" and is a critical determinant of methylation capacity within the cell. nih.gov
Tracing Methyl Group Transfer in Transmethylation Reactions
The defining feature of L-Methionine (Methyl-13C; Methyl-D3) is its labeled methyl group, which acts as a tracer to follow the intricate network of transmethylation reactions. nih.gov In these reactions, SAM donates its methyl group to a vast range of acceptor molecules, including nucleic acids, proteins, and lipids, a process catalyzed by methyltransferase enzymes. nih.govnih.govfrontiersin.org The use of this stable isotope-labeled methionine allows for the precise tracking and quantification of these methyl transfer events. nih.gov
DNA and RNA methylation are crucial epigenetic modifications that play a significant role in regulating gene expression. nih.gov The methyl groups for these modifications are ultimately derived from SAM. By supplying cells with L-Methionine (Methyl-13C; Methyl-D3), the labeled methyl group is incorporated into SAM and subsequently transferred to DNA and RNA. nih.gov This allows researchers to investigate the dynamics of nucleic acid methylation, identifying specific sites of methylation and quantifying the rate at which these modifications occur. Such studies are vital for understanding how dietary factors, like methionine availability, can influence the epigenetic landscape and, consequently, gene expression patterns. nih.gov
Protein methylation is a widespread post-translational modification that modulates protein function, localization, and stability. researchgate.net L-Methionine (Methyl-13C; Methyl-D3) is an invaluable tool for studying the dynamics of this process. fishersci.com The labeled methyl group from SAM is transferred to specific amino acid residues, primarily lysine (B10760008) and arginine, by protein methyltransferases. researchgate.net
Recent research has also shed light on the methylation of other residues, such as histidine. researchgate.net For instance, studies on the enzyme SETD3, a protein histidine methyltransferase, have utilized methionine analogs to probe its activity and substrate specificity. researchgate.net By tracing the incorporation of the labeled methyl group into proteins, scientists can identify novel methylation sites, determine the kinetics of methylation and demethylation, and understand how these modifications contribute to the regulation of cellular signaling and function. researchgate.netresearchgate.net
The synthesis of certain phospholipids, such as phosphatidylcholine (PC), involves methylation steps where methyl groups are transferred from SAM. nih.gov The phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, for example, catalyzes the sequential methylation of phosphatidylethanolamine (PE) to form PC. nih.gov By using L-Methionine (Methyl-13C; Methyl-D3), the flow of methyl groups into these lipid biosynthesis pathways can be traced. This provides insights into how one-carbon metabolism is linked to lipid metabolism and membrane composition. nih.govplos.org
Quantitative Analysis of Protein Synthesis and Turnover Rates
Beyond its role in methylation, L-methionine is an essential amino acid and a fundamental building block for protein synthesis. nih.gov The incorporation of L-Methionine (Methyl-13C; Methyl-D3) into newly synthesized proteins provides a direct method for quantifying the rates of protein synthesis and turnover.
By introducing the labeled methionine into a cell culture or organism, the rate at which the labeled amino acid appears in the total protein pool can be measured over time. researchgate.net This fractional synthesis rate (FSR) provides a dynamic measure of protein production. researchgate.net
Simultaneously, the breakdown of proteins releases amino acids, including the labeled methionine, back into the cellular pool. By monitoring the dilution of the labeled methionine in the free amino acid pool or the appearance of specific breakdown products, the fractional breakdown rate (FBR) of proteins can be determined. researchgate.net This dual-labeling approach allows for a comprehensive analysis of protein homeostasis, revealing how different conditions or stimuli affect the balance between protein synthesis and degradation.
Table 1: Research Findings on L-Methionine (Methyl-13C; Methyl-D3) in Cellular Processes
| Research Area | Key Finding | Experimental Approach |
|---|---|---|
| One-Carbon Metabolism | Dietary methionine levels alter the cellular ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH), impacting the cell's methylation potential. nih.gov | Isotope tracing with labeled methionine to measure metabolite pool sizes. |
| Nucleic Acid Methylation | Methionine availability influences DNA methylation patterns and gene expression. nih.gov | Analysis of labeled methyl group incorporation into DNA following administration of labeled methionine. |
| Protein Methylation | The enzyme SETD3 can methylate methionine residues in proteins, a previously less-characterized modification. researchgate.net | In vitro methylation assays using a methionine-substituted actin peptide and mass spectrometry. |
| Protein Synthesis & Turnover | A novel method using [methyl-D3]-13C-methionine allows for the simultaneous quantification of muscle protein synthesis and breakdown. researchgate.net | Monitoring the incorporation of the labeled methionine into protein and the release of a labeled breakdown product (methyl-histidine). |
Measurement of Protein Synthesis through Isotope Incorporation
A novel and significant application of L-METHIONINE (METHYL-13C; METHYL-D3) is the simultaneous measurement of protein synthesis and degradation. The rate of protein synthesis, or the fractional synthetic rate (FSR), can be determined by monitoring the incorporation of the intact labeled methionine into cellular proteins over time.
In a study utilizing C2C12 myotubes, a model for skeletal muscle cells, researchers incubated the cells with L-METHIONINE (METHYL-13C; METHYL-D3) and measured its incorporation into the protein pool. researchgate.net The enrichment of the labeled methionine in the cellular protein showed a non-linear increase over a 48-hour period, reaching approximately 8.5% enrichment. researchgate.net By measuring this rate of incorporation, the FSR of muscle protein was quantified. The study observed that FSR was highest at 6 hours post-incubation. researchgate.net This method provides a direct and accurate assessment of protein synthesis rates in vitro. researchgate.netnih.gov
Assessment of Protein Degradation Mechanisms via Methylhistidine Appearance
Concurrently with measuring protein synthesis, L-METHIONINE (METHYL-13C; METHYL-D3) allows for the assessment of protein degradation. This is achieved by tracing the fate of the labeled methyl group. S-adenosyl-L-methionine (SAM), derived from methionine, donates this methyl group to various molecules, including histidine residues in proteins to form 3-methylhistidine (3-MH). When these proteins are degraded, 3-MH is released and not reutilized for protein synthesis. Therefore, the rate of appearance of labeled 3-MH is a direct marker of protein breakdown.
In the aforementioned study with C2C12 myotubes, after an initial incubation with L-METHIONINE (METHYL-13C; METHYL-D3), the appearance of [methyl-D3]-3-methylhistidine in the cell culture media was monitored over time. researchgate.net An increase in the labeled 3-methylhistidine in the media corresponded to a decrease in the labeled methionine within the cellular protein, indicating protein degradation. researchgate.net The fractional breakdown rate (FBR) was calculated from the release of labeled 3-methylhistidine. The study found that FBR remained relatively constant for the initial 24 hours and then increased by 48 hours. researchgate.net This innovative approach allows for the simultaneous quantification of both protein synthesis and breakdown using a single, dual-labeled tracer. researchgate.netnih.gov
Advanced Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. While ¹³C-labeled glucose is the most common tracer for MFA of central carbon metabolism, labeled amino acids like methionine can provide valuable insights into specific pathways that intersect with central metabolism. nih.govshimadzu.com
Quantification of Central Carbon Metabolism Flux Distributions
While there is a lack of specific studies utilizing L-METHIONINE (METHYL-13C; METHYL-D3) to directly quantify the flux distributions of the entire central carbon metabolism, the metabolic fate of methionine's carbon skeleton can theoretically provide information on related pathways. The carbon backbone of methionine can enter the central carbon metabolism through its conversion to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
In studies using other ¹³C-labeled amino acids, it has been shown that their incorporation into TCA cycle intermediates can help to elucidate metabolic fluxes. nih.gov For instance, in Saccharomyces cerevisiae, it was found that glutamic acid, glutamine, aspartic acid, and asparagine can be incorporated into the TCA cycle as carbon sources. nih.gov A similar principle would apply to labeled methionine, where the ¹³C from its backbone could be traced through the TCA cycle and connected pathways. However, detailed flux maps of central carbon metabolism using L-METHIONINE (METHYL-13C; METHYL-D3) as the primary tracer are not yet established in the literature.
Determination of Anaplerotic and Cataplerotic Pathway Contributions
Anaplerotic reactions replenish the intermediates of the TCA cycle that are withdrawn for biosynthesis (cataplerosis). The conversion of methionine to succinyl-CoA is an anaplerotic pathway. Therefore, tracing the entry of labeled carbon from L-METHIONINE (METHYL-13C; METHYL-D3) into the TCA cycle can be used to quantify the contribution of this specific anaplerotic flux.
One study on methionine metabolism in human fibrosarcoma cells, using ¹³C-methionine, was able to quantify fluxes through transmethylation and propylamine (B44156) transfer cycles. nih.gov While this study did not focus on the broader anaplerotic and cataplerotic fluxes of the central carbon metabolism, it demonstrates the potential of using labeled methionine to quantify specific metabolic pathways connected to the TCA cycle. For example, the study quantified the flux of methionine to homocysteine and its subsequent remethylation or transsulfuration, which are key pathways linked to the one-carbon metabolism that influences anaplerosis. nih.gov The use of L-METHIONINE (METHYL-13C; METHYL-D3) could potentially enhance such analyses by providing more detailed information on the fate of the methyl group in these processes.
Characterization of Specific Biosynthetic Pathways
The labeled methyl group of L-METHIONINE (METHYL-13C; METHYL-D3) is particularly useful for studying biosynthetic pathways that involve methylation reactions.
Cyclopropane (B1198618) Fatty Acid Formation
A well-documented application of deuterated methionine, specifically L-methionine-methyl-d3, is in the study of cyclopropane fatty acid (CFA) biosynthesis in bacteria. CFAs are formed by the addition of a methylene (B1212753) group, derived from the methyl group of S-adenosyl-L-methionine, across the double bond of an unsaturated fatty acid.
Sterol and Isoprenoid Biosynthesis
The biosynthesis of sterols and isoprenoids often involves methylation steps where S-adenosylmethionine (SAM), a metabolite of methionine, donates a methyl group. The use of L-methionine with a labeled methyl group is crucial for understanding these pathways.
Recent research has utilized L-methionine-(methyl-D3) to investigate sterol biosynthesis in the dinoflagellate Breviolum minimum. nih.gov In this study, the organism was cultured in a medium supplemented with L-methionine-(methyl-D3). nih.gov The deuterium-labeled methyl group from methionine is transferred to form S-adenosyl-L-methionine (AdoMet), which then acts as the methyl donor in sterol synthesis. nih.gov The analysis of the resulting sterols by mass spectrometry revealed the incorporation of the deuterium (B1214612) label, confirming the role of a sterol methyltransferase in the biosynthesis of C4-methyl sterols in this organism. nih.gov This feeding study demonstrated that the 4-methyl sterols in Breviolum minimum are the final products of a biosynthetic pathway that involves a previously uncharacterized sterol methyltransferase, which can be labeled with deuterium from [2H3-methyl] AdoMet. nih.gov
Table 1: Research Findings on Sterol Biosynthesis using L-methionine-(methyl-D3)
| Organism | Labeled Compound Used | Key Finding | Reference |
|---|---|---|---|
| Breviolum minimum | L-methionine-(methyl-D3) | Demonstrated the in vivo methylation of sterols, identifying 4-methyl sterols as end products of a pathway involving a sterol methyltransferase. | nih.gov |
Microbial Conversion and Methylation of Aromatic Compounds (e.g., Estrone)
The biotransformation of aromatic compounds by microorganisms is a significant area of research, with implications for environmental remediation and steroid hormone metabolism. L-METHIONINE (METHYL-13C; METHYL-D3) is instrumental in elucidating the methylation steps within these microbial conversion pathways.
A study on the estrogen-degrading bacterium Denitratisoma oestradiolicum has provided detailed insights into the methylation of estrone. nih.gov In this research, in vitro assays were conducted using cell extracts of the bacterium. To confirm the transfer of the methyl group from L-methionine to estrone, methyl-13C-L-methionine was used as the methyl donor. nih.gov The subsequent analysis of the reaction products by ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) showed a mass shift corresponding to the incorporation of the 13C-labeled methyl group into the product, confirming the direct transfer. nih.gov This experiment was crucial in demonstrating that the S-adenosylmethionine (SAM)-dependent methylation of estrogens to androgens is a key step in the microbial degradation pathway of these aromatic compounds. nih.gov
Table 2: Research Findings on Microbial Estrone Methylation using methyl-13C-L-methionine
| Organism | Labeled Compound Used | Analytical Method | Key Finding | Reference |
|---|---|---|---|---|
| Denitratisoma oestradiolicum | methyl-13C-L-methionine | UPLC-HRMS | Confirmed the direct transfer of the 13C-methyl group from L-methionine to estrone, elucidating the mechanism of estrogen methylation in this bacterium. | nih.gov |
Applications Across Diverse Biological Systems and Research Disciplines
Cell Culture Models for Metabolic and Proteomic Studies
The controlled environment of cell culture makes it an ideal setting for metabolic labeling studies using L-METHIONINE (METHYL-13C; METHYL-D3). This approach, often referred to as "heavy methyl SILAC" (Stable Isotope Labeling by Amino Acids in Cell Culture), allows for direct, in vivo labeling of methylation sites, providing a significant advantage over traditional methods by increasing the confidence in identification and enabling relative quantification of protein methylation. nih.govacs.org
In mammalian cells, L-METHIONINE (METHYL-13C; METHYL-D3) is readily taken up and incorporated into the cellular machinery. This strategy has been successfully applied to various human cell lines, including HeLa and Expi293F cells, for proteome-wide analysis of protein methylation. nih.govfishersci.com The heavy methyl SILAC method involves growing cells in a medium where standard methionine is replaced by its heavy-labeled counterpart. nih.gov The cellular enzymes then convert this into heavy S-adenosyl-L-methionine ([¹³CD₃]SAM). nih.gov Methyltransferase enzymes subsequently transfer this heavy methyl group to their target substrates, predominantly on arginine and lysine (B10760008) residues of proteins. nih.gov This results in a characteristic mass shift that is detectable by mass spectrometry, allowing for the confident identification and quantification of dozens to hundreds of methylation sites. nih.govnih.gov
Research in mouse embryonic stem cells (mESCs) has highlighted the critical role of methionine metabolism in maintaining pluripotency and guiding embryonic development. nih.gov Studies have shown that the conversion of methionine to SAM, a process that can be traced using labeled methionine, is essential for maintaining appropriate levels of histone methylation. nih.gov The regulation of this pathway is crucial, as its impairment can lead to differentiation and apoptosis of stem cells. nih.gov
| Cell System | Research Application | Key Findings | Reference |
|---|---|---|---|
| Human Cell Lines (e.g., HeLa, Expi293F) | Heavy Methyl SILAC for Proteomics | Enables high-confidence, quantitative profiling of protein methylation sites on arginine and lysine residues. Reduces false discovery rates in mass spectrometry. | nih.govfishersci.comnih.govnih.gov |
| Mouse Embryonic Stem Cells (mESCs) | Metabolic and Epigenetic Studies | Demonstrates the essential role of methionine conversion to SAM for maintaining histone methylation levels critical for stem cell pluripotency and development. | nih.gov |
| General Mammalian Cells | Dynamic Studies of Histone Methylation | Allows for the distinction between pre-existing and newly synthesized histone methylation marks, providing insights into the dynamics of epigenetic regulation. | nih.gov |
The heavy methyl SILAC technique has been successfully adapted for use in microbial systems, particularly the budding yeast Saccharomyces cerevisiae. nih.gov Yeast cells rapidly absorb exogenous methionine and convert it into the methyl donor SAM. nih.gov To enhance the efficiency of labeling, researchers often use mutant strains with deficiencies in endogenous methionine synthesis, which ensures that the heavy-labeled form is exclusively incorporated. nih.govnih.gov This approach has been instrumental in characterizing the mitochondrial methyl-proteome in yeast, identifying numerous methylation sites on both mitochondrial and other cellular proteins. nih.gov Furthermore, ¹³C-labeled methionine has been used in S. cerevisiae to trace the catabolic pathways that produce volatile sulfur compounds like methionol (B20129) and methanethiol. oup.com
While less specifically detailed in the context of heavy methyl SILAC, Escherichia coli is a fundamental model organism for studying the enzymes that synthesize SAM, known as methionine adenosyltransferases (MATs). biorxiv.orgresearchgate.net The principles of metabolic labeling are broadly applicable to E. coli for investigating methylation-dependent processes. The application of L-METHIONINE (METHYL-13C; METHYL-D3) in other microbes like Lactobacillus plantarum is plausible for similar metabolic and proteomic investigations, though it is less documented in readily available research.
| Microbial System | Research Application | Key Findings | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Heavy Methyl SILAC / Mitochondrial Proteomics | Optimized protocols allow for unambiguous identification of methylated proteins within specific organelles like mitochondria. | nih.gov |
| Saccharomyces cerevisiae | Metabolic Pathway Tracing | Used to elucidate the catabolic pathways of methionine leading to the production of sulfur-containing flavor compounds. | oup.com |
| Escherichia coli | Enzyme Characterization | Serves as a model for studying methionine adenosyltransferase (eMAT), the enzyme that produces the key methyl donor, SAM. | biorxiv.orgresearchgate.net |
Enzymology and Reaction Mechanism Elucidation
The isotopic labels on L-METHIONINE (METHYL-13C; METHYL-D3) provide a unique signature that is invaluable for detailed studies of enzyme function, from defining substrate preferences to mapping out the precise steps of a catalytic reaction.
Understanding why an enzyme acts on one substrate but not another is a central question in biochemistry. Labeled compounds can help clarify these preferences. For instance, studies on methionine adenosyltransferases (MATs) from humans and E. coli have revealed differences in their ability to process non-cognate nucleotide triphosphates alongside ATP. biorxiv.orgresearchgate.net Using labeled methionine in such assays would allow for precise quantification of product formation with different substrates, thereby defining the kinetic parameters of substrate specificity.
In structural studies, soaking enzyme crystals with a labeled substrate can help capture reaction intermediates. This has been done with unlabeled methionine for enzymes like L-methionine decarboxylase to visualize the substrate and product within the active site. nih.govnih.gov The use of a heavy-labeled version would provide an unambiguous signal for tracking the transformation. Combining isotopic labeling with computational and experimental methods, as demonstrated in the study of phosphite (B83602) dehydrogenase, can reveal unexpected catalytic roles for amino acid residues like methionine, which was previously thought to be involved only in structure and binding. bristol.ac.uk
L-METHIONINE (METHYL-13C; METHYL-D3) is exceptionally well-suited for studying the activity of methyltransferase enzymes. nih.govspringernature.com After its conversion to heavy SAM, the labeled methyl group acts as a reporter. Its transfer to a target molecule—be it a protein, DNA, or RNA—can be precisely measured by mass spectrometry, offering a direct and quantitative assay of enzyme activity. nih.govnih.gov This has been particularly powerful in the field of epigenetics for studying the dynamics of histone methylation. By introducing the heavy label at specific time points, researchers can distinguish between methyl groups that were present before the experiment and those that were newly added, providing a temporal resolution of histone modification. nih.gov
The regulation of methyltransferases is intricately linked to the metabolic state of the cell, particularly the availability of methionine and the ratio of the methyl donor (SAM) to its inhibitory by-product, S-adenosyl-L-homocysteine (SAH). nih.govacs.org By tracing the flow of heavy methyl groups, scientists can investigate how cellular signaling pathways, such as the SIRT1-Myc axis in embryonic stem cells, control methionine metabolism and, consequently, regulate the epigenetic landscape. nih.gov
Structural Biology and Proteomics Research
The dual isotopic labels of L-METHIONINE (METHYL-13C; METHYL-D3) make it a versatile tool for both broad-scale proteomics and high-resolution structural studies.
In proteomics, the heavy methyl SILAC strategy is a cornerstone for the global analysis of protein methylation. broadinstitute.orgnih.gov This method allows for the mixing of "light" (unlabeled) and "heavy" (labeled) cell populations at an early stage, minimizing experimental variability and leading to highly accurate and reproducible quantification of changes in protein methylation across different conditions. The distinct mass shift created by the ¹³CD₃-group makes the identification of methylated peptides in complex mixtures highly reliable, significantly cutting down the high false discovery rates that can plague such analyses. acs.orgnih.gov This has enabled the creation of extensive databases of the human methyl-proteome. nih.gov
In structural biology, ¹³C labeling is a standard technique for nuclear magnetic resonance (NMR) spectroscopy, used to resolve the structures of proteins and study their dynamics and interactions. fishersci.comisotope.com The presence of the ¹³C-labeled methyl group on methionine residues provides specific probes within the protein structure. Furthermore, in X-ray crystallography, the ability to trace a heavy-labeled substrate or cofactor like SAM can be instrumental. For example, solving crystal structures of MAT enzymes with various bound ligands has provided a "structural movie," revealing the conformational changes that occur during the catalytic cycle of SAM synthesis. pnas.org
Enhancing NMR Spectroscopic Resolution for Large Biomolecules
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution. However, its application to large biomolecules (>30 kDa) is often hampered by severe spectral crowding and rapid signal decay, leading to broad, poorly resolved signals. Selective isotopic labeling of methyl groups using precursors like L-METHIONINE (METHYL-13C; METHYL-D3) provides a robust solution to these challenges. researchgate.netnih.gov
Methionine residues are often found in key regions of proteins, such as hydrophobic cores and ligand-binding sites, making their methyl groups excellent probes for protein structure and function. researchgate.net By introducing a ¹³C-labeled and deuterated methyl group on a deuterated protein background, researchers can significantly simplify complex NMR spectra. researchgate.net The ¹³C label provides the necessary NMR signal, while the surrounding deuterium (B1214612) atoms reduce dipolar relaxation, leading to sharper signals and improved spectral resolution. This approach, often combined with methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY), allows for the acquisition of high-resolution NOESY (Nuclear Overhauser Effect Spectroscopy) data, which is critical for determining the three-dimensional structures of large protein complexes. researchgate.net
The benefits of using L-METHIONINE (METHYL-13C; METHYL-D3) and similar methyl-labeling strategies in NMR are summarized below:
| Feature | Advantage for NMR of Large Biomolecules |
| Selective Labeling | Reduces spectral complexity by only observing signals from labeled methyl groups. researchgate.net |
| Favorable Relaxation | The high mobility of methyl groups and the presence of deuterium lead to sharper lines and better sensitivity. |
| Simplified Spectra | Overcomes the problem of signal overlap, enabling easier analysis of complex systems. researchgate.net |
| Probing Key Regions | Methionine is often located in functionally important areas of proteins, providing valuable structural insights. researchgate.net |
This method has been successfully applied to study large systems, including the 82 kDa enzyme Malate Synthase G, demonstrating its power in resolving ambiguities that are common in lower-dimensional NMR experiments.
Identification and Characterization of Post-Translational Methylations
Protein methylation is a crucial post-translational modification (PTM) that regulates a wide array of cellular processes, including gene transcription, signal transduction, and DNA repair. nih.govkhanacademy.org Methionine, in the form of S-adenosylmethionine (SAM), is the primary methyl donor for these reactions. acs.orgnih.gov Studying the "methylome"—the complete set of methylation modifications in a cell—is challenging due to the dynamic nature of methylation and the difficulty in distinguishing it from other modifications or amino acid substitutions that might have similar masses. nih.gov
L-METHIONINE (METHYL-13C; METHYL-D3) serves as a powerful metabolic labeling agent to overcome these hurdles. When cells are cultured in media containing this labeled amino acid, the heavy methyl group (¹³CD₃) is incorporated into the SAM pool and subsequently transferred to various protein and non-protein targets by methyltransferase enzymes. nih.govacs.org This isotopic tag introduces a distinct mass shift in methylated molecules.
A key advantage of using the ¹³CD₃ label is its ability to differentiate methylated peptides from methionine-containing peptides in mass spectrometry analysis. nih.gov A standard methylation adds a -CH₃ group (a mass increase of ~14 Da), while the heavy label adds a -¹³CD₃ group (a mass increase of ~17 Da). Critically, the incorporation of L-METHIONINE (METHYL-13C; METHYL-D3) itself into a peptide results in a mass shift of +4 Da compared to unlabeled methionine. This clear mass difference allows researchers to confidently identify genuinely methylated peptides and even determine the number of methyl groups present. nih.gov This methyl-specific metabolic labeling approach significantly reduces the complexity of database searches and increases the confidence of methylation site identification. nih.gov
| Modification | Mass Shift (Da) | Differentiator |
| Natural Methylation (-CH₃) | ~14 | Baseline for modification. |
| Heavy Methylation (-¹³CD₃) | ~17 | Identifies newly added methyl groups. nih.gov |
| Incorporated L-Methionine | +4 (relative to unlabeled Met) | Differentiates labeled, un-methylated peptides from methylated ones. nih.gov |
This technique has enabled global methylome mapping and led to the discovery of novel methylation events on less-studied residues like histidine, highlighting its importance in expanding our understanding of PTMs in cellular regulation. nih.gov
Methodological Advancements in Immunological Research
The ability to precisely label and track molecules has driven significant progress in immunology, particularly in understanding how the immune system recognizes and responds to pathogens. L-METHIONINE (METHYL-13C; METHYL-D3) has become a key component of advanced methods designed to identify the specific protein fragments (peptides) that trigger an immune response.
Stable Isotope Tagging of Epitopes (SITE) for Antigenic Peptide Identification
Identifying the specific peptides, or epitopes, presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of virus-infected cells is crucial for developing effective vaccines and immunotherapies. core.ac.uk The Stable Isotope Tagging of Epitopes (SITE) methodology offers a powerful and unambiguous strategy for this purpose, relying on L-METHIONINE (METHYL-13C; METHYL-D3) as a labeling agent. core.ac.ukscientificlabs.co.uk Methionine is often an anchor residue for peptides that bind to certain MHC class I alleles, making its labeled version an ideal tool for this technique. core.ac.uk
The SITE protocol involves the following key steps:
| Step | Description |
| 1. Metabolic Labeling | Virus-infected cells are cultured in a medium where standard methionine is replaced with L-METHIONINE (METHYL-13C; METHYL-D3). core.ac.uk This ensures that all newly synthesized viral proteins and any host proteins whose expression is induced by the infection will incorporate the heavy isotope-labeled methionine. |
| 2. Cell Mixing | The labeled, infected cells are mixed with an equal number of uninfected cells that have been grown in standard, unlabeled medium. core.ac.uk |
| 3. MHC-Peptide Isolation | MHC class I molecules are immunoprecipitated from the mixed cell lysate, and the bound peptides are eluted. |
| 4. Mass Spectrometry Analysis | The resulting peptide pool is analyzed by mass spectrometry. Virus-induced peptides are readily identified by their characteristic isotopic signature; they appear as pairs of peaks separated by the mass difference conferred by the ¹³CD₃-labeled methionine, while peptides from uninfected cells appear as single, unlabeled peaks. core.ac.uk |
This approach allows for the rapid and confident identification of naturally processed and presented viral epitopes without the need for comparative analysis of separate infected and uninfected cell samples, which can be prone to error. core.ac.uk The SITE method has been successfully used to identify novel epitopes from viruses like measles and respiratory syncytial virus, demonstrating its utility in vaccine development and immunoproteomics. core.ac.uk
Future Prospects and Emerging Research Frontiers
Integration with Multi-Omics Data for Comprehensive Systems Biology Insights
A significant frontier in modern biological research is the integration of multiple 'omics' datasets to build a holistic understanding of cellular and organismal physiology. L-Methionine (Methyl-13C; Methyl-D3) is a key tool in this endeavor, providing a dynamic layer of information about metabolic flux that can be integrated with other high-throughput data.
The combination of stable isotope tracing with untargeted metabolomics and RNA sequencing (RNA-seq) is a powerful approach to connect metabolic pathways with gene expression. For instance, studies have utilized stable isotope tracing to demonstrate how the gut microbiota provides carbon from dietary fiber for histone acetylation and fatty acid metabolism in host epithelial cells. rsc.orgnih.gov By tracing the labeled methyl group from methionine, researchers can quantify its incorporation into a wide array of metabolites, providing a functional readout that can be correlated with changes in the transcriptome and proteome. This integrated approach allows for the identification of key regulatory nodes and metabolic bridges between different biological systems, such as the gut microbiome and the host. rsc.orgnih.gov
Computational pipelines are being developed to facilitate the integration of these complex datasets. One such example is the INTEGRATE pipeline, which uses a model-based approach to combine metabolomics and transcriptomics data. nih.gov This allows for the characterization of multi-level metabolic regulation and can predict which metabolic reactions are controlled by gene expression versus metabolic feedback. nih.gov By incorporating flux data from L-Methionine (Methyl-13C; Methyl-D3) tracing, the predictive power of these models can be significantly enhanced, leading to more accurate simulations of metabolic networks in various physiological and pathological states.
The table below illustrates how data from L-Methionine (Methyl-13C; Methyl-D3) tracing can be integrated with other omics data to provide systems-level insights.
| Omics Layer | Data Generated | Insights from Integration with L-Methionine (Methyl-13C; Methyl-D3) Tracing |
| Genomics | DNA sequence variations (e.g., SNPs) | Correlate genetic predispositions with alterations in methylation capacity and metabolic flux. |
| Transcriptomics | Gene expression levels (mRNA) | Identify transcriptional regulation of metabolic pathways involving methionine and one-carbon metabolism. nih.gov |
| Proteomics | Protein abundance and post-translational modifications | Quantify the impact of metabolic flux on protein synthesis, histone methylation, and other modifications. |
| Metabolomics | Abundance of small molecule metabolites | Trace the fate of the labeled methyl group through various metabolic pathways, providing a direct measure of pathway activity. nih.gov |
| Lipidomics | Abundance and composition of lipids | Investigate the role of methylation in lipid metabolism, including the synthesis of phosphatidylcholine and other methylated lipids. mdpi.com |
Development of Novel Isotopic Labeling Strategies and Analytical Enhancements
The utility of L-Methionine (Methyl-13C; Methyl-D3) is continually being enhanced by the development of innovative labeling strategies and more sensitive analytical techniques. These advancements are expanding the precision and scope of metabolic flux analysis.
One area of development is the use of pulsed stable isotope labeling by amino acids in cell culture (pSILAC), which allows for the temporal analysis of protein synthesis and turnover. nih.gov By introducing a pulse of L-Methionine (Methyl-13C; Methyl-D3), researchers can track the rate of incorporation into newly synthesized proteins, providing a dynamic view of the proteome. This can be combined with other labeling techniques, such as isobaric tags for relative and absolute quantification (iTRAQ) or tandem mass tags (TMT), for multiplexed analysis of different experimental conditions. nih.gov
Advances in mass spectrometry are also playing a crucial role. High-resolution instruments, such as Orbitrap mass spectrometers, enable the precise quantification of isotopic enrichment in peptides and metabolites. nih.govacs.org This high level of precision is critical for accurately calculating metabolic fluxes. Furthermore, tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) techniques are being used to provide detailed structural information on labeled molecules, helping to identify the specific sites of methylation. numberanalytics.comchromatographyonline.com
Another innovative approach is the development of specific isotopomer labeling methods for NMR spectroscopy. For example, a method for the specific labeling of methionine residues with ¹³CHD₂ methyl isotopomers has been developed. nih.gov This technique improves the sensitivity of NMR relaxation dispersion experiments, which are used to study protein dynamics on the micro- to millisecond timescale. nih.gov Such detailed information on protein dynamics is crucial for understanding protein function and allosteric regulation.
The following table summarizes some of the emerging analytical enhancements for L-Methionine (Methyl-13C; Methyl-D3) tracing.
| Technique | Enhancement | Application |
| Pulsed SILAC (pSILAC) | Temporal labeling with L-Methionine (Methyl-13C; Methyl-D3). nih.gov | Measurement of protein synthesis and degradation rates. nih.gov |
| High-Resolution Mass Spectrometry (e.g., Orbitrap) | Increased mass accuracy and resolution. nih.govacs.org | Precise quantification of isotopic enrichment in complex biological samples. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of labeled molecules for structural analysis. numberanalytics.com | Identification of methylation sites on proteins and other biomolecules. numberanalytics.com |
| Specific Isotopomer Labeling for NMR | Synthesis of specific ¹³CHD₂-methionine isotopomers. nih.gov | Enhanced sensitivity for studying protein dynamics and conformational changes. nih.gov |
Expanding the Scope of Biological Questions Addressable by L-Methionine (Methyl-13C; Methyl-D3) Tracing
The application of L-Methionine (Methyl-13C; Methyl-D3) tracing is extending beyond its traditional use in protein and central carbon metabolism to address a wider array of biological questions in diverse fields.
In the field of neuroscience , altered methionine metabolism has been implicated in various neurological disorders. Tracing studies can elucidate how methyl group availability from methionine impacts neurotransmitter synthesis and epigenetic regulation in the brain. For instance, studies in diabetic rat models have shown altered utilization of methionine methyl groups, which could have significant consequences for neural function. rsc.org
In immunology , the field of immunometabolism is rapidly growing, with a focus on how metabolic pathways control immune cell function. L-Methionine (Methyl-13C; Methyl-D3) can be used to track how methionine metabolism and methylation reactions influence immune cell activation, differentiation, and effector functions. The methodology of stable isotope tagging of epitopes (SITE) utilizes this tracer for the identification of virus-induced peptides in vaccine development. scientificlabs.co.uk
Furthermore, in plant biology , labeled methionine has been used to investigate the biosynthesis of phytosiderophores, which are crucial for iron uptake in graminaceous plants. nih.gov These studies provide insights into plant nutrition and potential strategies for improving crop yields in iron-deficient soils.
The table below provides examples of expanding research areas utilizing L-Methionine (Methyl-13C; Methyl-D3) tracing.
| Research Area | Biological Question | Example Finding |
| Neuroscience | How does altered methionine metabolism affect brain function in disease? | Diabetic rat models exhibit reduced brain levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), indicating altered methyl group handling. rsc.org |
| Immunology | What is the role of methylation in immune cell responses? | L-Methionine-(methyl-13C,d3) is used in the SITE methodology to identify viral peptides for vaccine development. scientificlabs.co.uk |
| Lipid Metabolism | How does methionine metabolism contribute to the lipid landscape? | The methylation pathway is a key contributor to phosphatidylcholine synthesis in certain cell types. nih.gov |
| Plant Biology | What are the biosynthetic pathways of essential plant compounds? | Labeled methionine is a precursor in the biosynthesis of 2'-deoxymugineic acid, a phytosiderophore in wheat. nih.gov |
Q & A
Basic Research Questions
Q. How is L-Methionine (Methyl-13C; Methyl-D3) synthesized and characterized for isotopic purity?
- Methodological Answer : Synthesis involves isotopic labeling via hydrazine hydrate and aldehyde/ketone reactions in ethanol, followed by purification using carbonyldiimidazole or carbon disulfide (Scheme 3, ). Isotopic purity (>98% 13C or 98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR), with certificates of analysis (COA) confirming batch-specific data . For example, deuterated L-methionine sulfonium chloride (CD₃)₂SCH₂CH₂CH(NH₂)COOH·Cl is validated for deuterium content using MS .
Q. What safety protocols are essential when handling L-Methionine (Methyl-13C; Methyl-D3) in laboratory settings?
- Methodological Answer : Use nitrile gloves inspected for integrity and replace after contamination. Employ lab coats and goggles to prevent skin/eye contact. Store in sealed glass vials at recommended temperatures (e.g., 25 µL aliquots at 10 mM in solution ). Dispose of waste via regulated protocols, adhering to local hazardous material guidelines .
Q. How is L-Methionine (Methyl-13C) utilized in NMR spectroscopy for protein structural studies?
- Methodological Answer : The 13C-labeled methyl group enables precise tracking of methionine residues in proteins. For NMR, dissolve 225 mg of ≥99% 13C-pure L-methionine in deuterated buffers (e.g., D₂O) to minimize background noise. Incorporate into protein expression media for metabolic labeling, followed by 2D/3D NMR experiments (e.g., HSQC) to resolve methyl group dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
